3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that features a unique structure combining an indazole core with a pyrazine and piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Attachment of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction using a halogenated pyrazine derivative.
Introduction of the Piperidine Group: The piperidine group is often added through a nucleophilic substitution reaction with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the piperidine ring.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the pyrazine or indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogenated derivatives (e.g., bromopyrazine) and bases (e.g., sodium hydride) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(1-piperidine) pyridine derivatives: These compounds share the piperidine moiety and have similar biological activities.
Indole derivatives: Compounds like 3-(4-((1-(4-bromo-3substitutedphenyl)-1H-1, 2, 3-triazol-4-yl) methyl) piperazin-1-yl) benzo[d]isoxazole have structural similarities and are studied for their medicinal properties.
Uniqueness
3-methyl-2-[3-(piperidin-1-yl)pyrazin-2-yl]-4,5,6,7-tetrahydro-2H-indazole is unique due to its specific combination of an indazole core with a pyrazine and piperidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-2-(3-piperidin-1-ylpyrazin-2-yl)-4,5,6,7-tetrahydroindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-13-14-7-3-4-8-15(14)20-22(13)17-16(18-9-10-19-17)21-11-5-2-6-12-21/h9-10H,2-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFLWOHHCMWKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NN1C3=NC=CN=C3N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.